molecular formula C10H14N2O4 B14667520 N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine CAS No. 50997-14-3

N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine

Cat. No.: B14667520
CAS No.: 50997-14-3
M. Wt: 226.23 g/mol
InChI Key: YUEGQVWFLNSRSB-UHFFFAOYSA-N
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Description

N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine is an organic compound known for its role in various biochemical and industrial applications. It is a zwitterionic amino acid derivative that is often used in buffer solutions due to its ability to maintain stable pH levels. This compound is characterized by its white crystalline appearance and moderate solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine typically involves the reaction of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine with glycine under controlled conditions. The process may include steps such as:

    Formation of the Pyridine Derivative: Starting with 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine, the compound is subjected to various chemical reactions to introduce the glycine moiety.

    Coupling Reaction: The pyridine derivative is then coupled with glycine using reagents like carbodiimides to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, often involving purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines.

Scientific Research Applications

N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a buffer in electrophoresis and other analytical techniques.

    Biology: Employed in cell culture media to maintain pH stability.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of various biochemical reagents and as a stabilizer in industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to stabilize pH levels in various environments. It interacts with hydrogen ions, thereby buffering changes in pH. The molecular targets include enzymes and other proteins that require a stable pH for optimal activity. The pathways involved often relate to metabolic processes where pH stability is crucial.

Comparison with Similar Compounds

Similar Compounds

    Tricine: Another zwitterionic amino acid derivative used in buffer solutions.

    Bicine: Similar in structure and function, used in biochemical applications.

Uniqueness

N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine is unique due to its specific structural features that provide distinct buffering capacities and stability under various conditions. Its ability to maintain pH in a narrow range makes it particularly valuable in sensitive biochemical and industrial applications.

Properties

CAS No.

50997-14-3

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]acetic acid

InChI

InChI=1S/C10H14N2O4/c1-6-10(16)8(3-11-4-9(14)15)7(5-13)2-12-6/h2,11,13,16H,3-5H2,1H3,(H,14,15)

InChI Key

YUEGQVWFLNSRSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CNCC(=O)O)CO

Origin of Product

United States

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